molecular formula C23H25N5O3S B2944062 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide CAS No. 1049495-53-5

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide

Cat. No.: B2944062
CAS No.: 1049495-53-5
M. Wt: 451.55
InChI Key: WBPPMYNVPUMQPS-UHFFFAOYSA-N
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Description

N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O3S and its molecular weight is 451.55. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and COVID-19 Applications

Sulphonamide derivatives, including compounds related to N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)-2-(m-tolyl)acetamide, have shown promising antimalarial activity and were characterized for their ADMET properties. Theoretical calculations and molecular docking studies indicated these compounds have a small energy affinity against key malaria and SARS-CoV-2 proteins, suggesting potential as COVID-19 therapeutics (Fahim & Ismael, 2021).

Alzheimer's Disease Therapy

Compounds related to the target molecule, specifically 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, have been identified as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors, showing significant potential in Alzheimer's disease therapy (Umar et al., 2019).

Antibacterial, Antifungal, and Anthelmintic Activities

A series of derivatives, including benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated significant biological activities against bacterial, fungal, and anthelmintic targets. Molecular docking studies showed that active compounds exhibit similar binding poses as standards, correlating well with observed in vitro data (Khan et al., 2019).

Novel Therapeutic Agents

Research into the electronic structure, IR assignments, and molecular docking of compounds structurally related to this compound has suggested their potential as anti-amoebic agents. Quantum mechanical calculations and docking simulations indicate these compounds could inhibit the progression of Entamoeba histolytica, a causative agent of amoebiasis (Shukla & Yadava, 2020).

Mechanism of Action

Properties

IUPAC Name

2-(3-methylphenyl)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-18-3-2-4-19(15-18)16-23(29)26-20-5-7-21(8-6-20)32(30,31)28-13-11-27(12-14-28)22-17-24-9-10-25-22/h2-10,15,17H,11-14,16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPPMYNVPUMQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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